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Compound of Interest

Compound Name: Butyl methyl propanedioate

Cat. No.: B15439663

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on tert-butyl methyl malonate (CAS
42726-73-8), a versatile reagent in organic synthesis with significant applications in the
development of pharmacologically active molecules. This document outlines its chemical
properties, a detailed experimental protocol for its application in the synthesis of a bioactive
compound, and its relevance to a key biological signaling pathway.

Chemical Information and Properties

Tert-butyl methyl malonate is a diester of malonic acid, featuring both a tert-butyl and a methyl
ester group.[1][2] This asymmetrical substitution is valuable in synthetic chemistry, allowing for
selective transformations of one ester group over the other.

Physicochemical Properties
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Property Value Reference
CAS Number 42726-73-8 [2]
Molecular Formula CsH1404 [2]
Molecular Weight 174.19 g/mol [3]
Clear colorless to slightly
Appearance o [1]
yellow liquid
Boiling Point 80 °C at 11 mmHg [3]
Density 1.03 g/mL at 25 °C [3]
Refractive Index n20/D 1.415 [3]
XPSYZCWYRWHVCC-
InChl Key [3]
UHFFFAOYSA-N
SMILES COC(=0)CC(=0)0c(Cc)(C)C [3]
Chemical Identification
Identifier Value Reference
EC Number 255-919-1 [2]
Beilstein/REAXYS Number 1772136 [3]
MDL Number MFCD00042856 [3]
PubChem CID 2733872 [4]

Role in the Synthesis of Bioactive Molecules

While tert-butyl methyl malonate itself does not exhibit direct biological activity, it is a crucial
building block in the synthesis of compounds with therapeutic potential. Its utility is prominently
demonstrated in the synthesis of enzyme inhibitors. Malonate esters, in general, are precursors
for the synthesis of a wide range of pharmaceuticals.[5]
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A significant application of malonate derivatives is in the synthesis of inhibitors for ornithine
decarboxylase (ODC), a key enzyme in the polyamine biosynthesis pathway.[6][7] Polyamines
are essential for cell growth and proliferation, and their dysregulation is implicated in various
diseases, including cancer.[4][8] Therefore, ODC is a validated target for drug development.

One such inhibitor synthesized using a malonate derivative is (E)-alpha-
(Difluoromethyl)dehydroornithine.[9] This compound has been shown to be a potent enzyme-
activated irreversible inhibitor of ODC.[9] The following section provides a detailed
experimental protocol adapted from the synthesis of similar ODC inhibitors.

Experimental Protocol: Synthesis of an Ornithine
Decarboxylase Inhibitor Precursor

This protocol details the synthesis of a key intermediate, ethyl tert-butyl 2-(difluoromethyl)-2-(2-
propenyl)malonate, which is a precursor to (E)-alpha-(Difluoromethyl)dehydroornithine, a
potent ODC inhibitor.[9] This multi-step synthesis showcases the application of malonate
chemistry in the construction of complex, biologically active molecules.

Step 1: Alkylation of Ethyl tert-butyl malonate

e Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic
stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethyl tert-butyl malonate (1.0 eq) in
anhydrous tetrahydrofuran (THF).

o Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add sodium hydride
(1.1 eq, 60% dispersion in mineral oil) portion-wise over 15 minutes.

» Alkylation: After stirring for 30 minutes at -78 °C, add allyl bromide (1.2 eq) dropwise via the
dropping funnel.

o Reaction Progression: Allow the reaction mixture to warm to room temperature and stir
overnight.

o Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of
ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL).
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Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and
concentrate under reduced pressure. Purify the crude product by flash column
chromatography on silica gel to yield ethyl tert-butyl 2-allyimalonate.

Step 2: Difluoromethylation

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve
the ethyl tert-butyl 2-allylmalonate (1.0 eq) from the previous step in anhydrous THF.

Deprotonation: Cool the solution to -78 °C and add a solution of lithium diisopropylamide
(LDA) (1.2 eq in THF) dropwise.

Difluoromethylation: After stirring for 1 hour at -78 °C, bubble difluoromethane gas through
the solution for 30 minutes.

Reaction Progression: Slowly warm the reaction mixture to room temperature and stir for 4
hours.

Work-up and Purification: Quench the reaction with saturated agueous ammonium chloride
and extract with ethyl acetate. The combined organic layers are washed with brine, dried
over anhydrous sodium sulfate, and concentrated. The resulting crude product, ethyl tert-
butyl 2-(difluoromethyl)-2-(2-propenyl)malonate, is purified by silica gel chromatography.

Step 1: Alkylation .
Step 2: Difluoromethylation

o Ethyl tert-butyl
- 1. LDA, THF, -7 2. CHF2 .
Ezﬂlts;::gé 8 ¢ gas 2-(difluoromethyl)-2-(2-propenyl)malonate

Alkylation

Ethyl tert-butyl malonate

1. NaH, THF, -78°C 2. Allyl bromide
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Caption: Synthetic workflow for the preparation of an ODC inhibitor precursor.
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Biological Context: The Polyamine Biosynthesis
Pathway

The product of the synthesis described above is a precursor to an inhibitor of ornithine
decarboxylase (ODC), the rate-limiting enzyme in the polyamine biosynthesis pathway.[2] This
pathway is crucial for cell proliferation and is often upregulated in cancer.[8][10]

The pathway begins with the amino acid ornithine, which is decarboxylated by ODC to produce
putrescine.[2] Putrescine is then converted to spermidine and subsequently to spermine
through the action of spermidine synthase and spermine synthase, respectively.[3] These
polyamines play a vital role in stabilizing DNA and RNA structures and are essential for cell
growth.[10]

By inhibiting ODC, the production of polyamines is blocked, leading to a cytostatic effect on
rapidly dividing cells.[7] This makes ODC an attractive target for the development of anticancer
drugs.
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Caption: The polyamine biosynthesis pathway and the site of inhibition by ODC inhibitors.

Conclusion

Tert-butyl methyl malonate is a valuable synthetic intermediate with demonstrated utility in the
synthesis of potent enzyme inhibitors. Its application in the preparation of ornithine
decarboxylase inhibitors highlights its importance in medicinal chemistry and drug discovery.
The detailed synthetic protocol and the biological context provided in this guide underscore the
significance of this compound for researchers and scientists in the field of drug development.
The continued exploration of malonate derivatives in organic synthesis is expected to yield
novel therapeutic agents for a variety of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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